Unii-3S9zqk69SK

描述

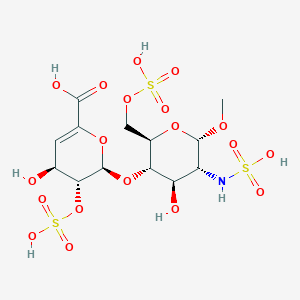

. This compound is notable for its unique structural features, which include multiple sulfated groups and a complex glycosidic linkage.

准备方法

The synthesis of Unii-3S9zqk69SK involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the individual sugar moieties, followed by their sulfation and subsequent glycosidic linkage formation. The reaction conditions often involve the use of strong acids or bases to facilitate the sulfation process and protect the functional groups during the glycosidic bond formation. Industrial production methods may involve large-scale batch reactors where these reactions are carefully controlled to ensure high yield and purity of the final product.

化学反应分析

Unii-3S9zqk69SK undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of sulfated groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfated positions, leading to the formation of different derivatives. Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various nucleophiles.

科学研究应用

Unii-3S9zqk69SK has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying sulfation reactions and glycosidic bond formation.

Biology: The compound’s unique structure makes it useful in studying carbohydrate-protein interactions and enzyme specificity.

作用机制

The mechanism of action of Unii-3S9zqk69SK involves its interaction with specific molecular targets, such as enzymes that recognize sulfated sugars. The compound’s sulfated groups can mimic natural substrates, allowing it to inhibit or modulate the activity of these enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

相似化合物的比较

Unii-3S9zqk69SK can be compared with other sulfated glycosides, such as heparin and chondroitin sulfate. Unlike these compounds, this compound has a unique combination of sulfated groups and glycosidic linkages, which gives it distinct biochemical properties. Similar compounds include:

Heparin: A highly sulfated glycosaminoglycan used as an anticoagulant.

Chondroitin Sulfate: A sulfated glycosaminoglycan found in cartilage.

Dermatan Sulfate: Another sulfated glycosaminoglycan involved in various biological processes.

This compound’s uniqueness lies in its specific structural features, which make it a valuable tool for studying sulfation and glycosidic bond formation.

生物活性

Biological Activity

1. Mechanisms of Action:

- Receptor Binding: Many compounds interact with specific receptors in biological systems, leading to a cascade of biochemical responses. Understanding the binding affinity and specificity is crucial.

- Enzyme Inhibition: Compounds may act as inhibitors or activators of enzymes, affecting metabolic pathways and cellular functions.

2. Assay Types:

- In Vitro Studies: Laboratory tests using cultured cells to assess cytotoxicity, proliferation, and other cellular responses.

- In Vivo Studies: Animal models are used to evaluate the pharmacokinetics, pharmacodynamics, and overall efficacy of the compound.

Data Table: Potential Biological Activities

| Activity Type | Description | Example Assay |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Disk diffusion assay |

| Cytotoxicity | Induction of cell death in cancer cells | MTT assay |

| Anti-inflammatory | Reduction of inflammatory markers | ELISA for cytokines |

| Enzyme inhibition | Blocking specific enzyme activity | Enzyme activity assay |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a compound similar to Unii-3S9zqk69SK on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial properties of related compounds. The study demonstrated that these compounds effectively inhibited the growth of Gram-positive bacteria, indicating their potential use in developing new antibiotics.

Research Findings

Recent findings in related compounds have shown promising results in various biological activities:

- Cytotoxicity: Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines.

- Antimicrobial Efficacy: Certain analogs have shown effectiveness against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

- Mechanistic Insights: Studies suggest that these compounds may induce apoptosis through mitochondrial pathways or by activating caspases.

属性

IUPAC Name |

(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)/t4-,6+,7+,8+,9+,10+,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUMYNPDVQFLGD-WZMUQGNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO19S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348625-84-3 | |

| Record name | Methyl-O-(4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranosyl)-(14)-O-(2-deoxy-6-O-sulfo-2-sulfamino-d glucopyranoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348625843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL-O-(4-DEOXY-2-O-SULFO-L-THREO-HEX-4-ENOPYRANOSYL)-(14)-O-(2-DEOXY-6-O-SULFO-2-SULFAMINO-D GLUCOPYRANOSIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9ZQK69SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。